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Compound of Interest

Compound Name: Antimony iron oxide (SbFeO4)

CAS No.: 15600-71-2

Cat. No.: B098953

Get Quote

Application Note: Advanced Characterization of FeSbO4 Nanocarriers

Abstract
Iron Antimonate (FeSbO4) nanoparticles have emerged as a material of significant interest in

catalysis and, more recently, in biomedical applications such as drug delivery and biosensing.

While its rutile-type structure offers stability, the surface chemistry—critical for drug loading and

biocompatibility—requires rigorous validation. This guide provides a definitive protocol for

characterizing FeSbO4 using High-Resolution Transmission Electron Microscopy (HRTEM) and

X-ray Photoelectron Spectroscopy (XPS). It addresses specific technical challenges, including

the severe overlap of Sb 3d and O 1s XPS peaks, and provides a self-validating workflow for

confirming the tetragonal rutile phase.

Part 1: Synthesis Context & Sample Preparation
Before characterization, ensure the sample exists in a state relevant to its application. For drug

delivery, FeSbO4 is often synthesized via hydrothermal methods or co-precipitation to yield

uniform nanoparticles (20–100 nm).

Critical Pre-Check:
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Purity: Ensure removal of unreacted antimony precursors (SbCl3/Sb2O3), which are toxic

and volatile under high-vacuum TEM/XPS conditions.

Storage: Store powders in a desiccator. Surface hydroxylation (Fe-OH) is rapid and will alter

O 1s XPS signals.

Part 2: High-Resolution TEM (HRTEM) & SAED
Objective: To determine the crystal habit, lattice spacing, and phase purity of FeSbO4.

Standard: FeSbO4 typically crystallizes in the tetragonal rutile structure (Space Group:

, #136).

Experimental Protocol
Dispersion:

Suspend 0.5 mg FeSbO4 powder in 2 mL anhydrous ethanol.

Sonicate for 15 minutes (bath sonicator) to break soft agglomerates. Note: Do not use

probe sonication for extended periods as it may induce local heating and phase

transformation.

Grid Preparation:

Use Lacey Carbon on Copper grids (300 mesh). The holes in the lacey carbon allow

imaging of the crystal edge without background interference from the support film.

Drop-cast 5 µL of dispersion onto the grid.

Vacuum dry at room temperature for 12 hours.

Imaging Parameters:

Voltage: 200 kV (Standard). Caution: If particles are <10 nm, reduce to 80-120 kV to

prevent knock-on damage.

Aperture: Use a small objective aperture to enhance diffraction contrast for bright-field

imaging.
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Data Analysis & Validation (The "Self-Validating" Loop)
To confirm the FeSbO4 phase, you must correlate the Fast Fourier Transform (FFT) of the

lattice fringes with the Selected Area Electron Diffraction (SAED) pattern.

Step-by-Step Analysis:

Measure d-spacing: Select a clear crystal edge in the HRTEM image. Perform an FFT.

Measure the distance from the center spot to the first diffraction ring/spot (

). Calculate

using

.

Validate against Rutile Standard:

The most prominent plane for rutile FeSbO4 is usually (110).

Expected d-spacing: ~3.25 Å.

Secondary plane (101): ~2.56 Å.

Tetragonal Calculation: Use the lattice equation for tetragonal systems to validate unit cell

parameters (

and

):
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Figure 1: Step-by-step workflow for extracting crystallographic data from FeSbO4 nanoparticles

using HRTEM and FFT analysis.

Part 3: X-ray Photoelectron Spectroscopy (XPS)
Objective: To quantify surface oxidation states (Fe

vs Fe

, Sb

vs Sb

) and oxygen vacancies. Challenge: The Sb 3d region overlaps severely with the O 1s region.
Misinterpretation here is the most common error in FeSbO4 literature.

Experimental Protocol
Mounting: Press powder into Indium foil or use double-sided conductive carbon tape.

Recommendation: Indium foil is preferred to avoid C 1s interference from the tape.

Charge Neutralization: FeSbO4 is a semiconductor/insulator. Use a Flood Gun (e- / Ar+) to

compensate for surface charging.

Calibration: Align the adventitious Carbon (C-C) peak to 284.8 eV.

Deconvolution Strategy (The "Expert" Method)
You cannot simply fit the Sb 3d peak without accounting for Oxygen. Follow this logic:

Region of Interest: Scan 525 eV – 545 eV.

The Overlap:

Sb 3d

overlaps with O 1s.

Sb 3d

is isolated (approx. 539-540 eV).
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The Fix (Constrained Fitting):

Locate the Sb 3d

peak.[1]

Force the Sb 3d

peak to exist at a binding energy 9.34 eV lower than the 3d

.

Force the Area Ratio: Area(3d

) : Area(3d

) = 3 : 2.

The residual signal in the 529–532 eV range is your true O 1s signal.

Reference Binding Energies (Calibrated to C 1s = 284.8 eV):
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Element Orbital
Binding Energy
(eV)

Assignment

Iron Fe 2p 710.6 – 711.2
Fe

(Oxide lattice)

Fe 2p 709.0 – 710.0
Fe

(Defects/Mixed phase)

Satellite ~719.0 Characteristic of Fe

Antimony Sb 3d 539.6 – 540.2
Sb

(FeSbO4 Rutile)

Sb 3d 537.0 – 538.0
Sb

(Metallic impurity)

Oxygen O 1s 529.8 – 530.2 Lattice Oxide (M-O-M)

O 1s 531.5 – 532.0
Surface Hydroxyls

(Fe-OH)

Visualization: XPS Deconvolution Logic
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Figure 2: Logical flowchart for deconvoluting the overlapping Sb 3d and O 1s spectral regions.

Part 4: Data Integration & Conclusion
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To validate FeSbO4 for drug development applications (e.g., as a pH-responsive carrier),

combine the datasets:

Structure-Property Link: Use TEM to confirm the particle size is within the "EPR effect"

window (20-100 nm) for tumor targeting.

Surface Chemistry Link: Use XPS to calculate the Surface Hydroxyl density (O 1s peak at

~531.5 eV). A higher ratio of Surface OH to Lattice O indicates a more reactive surface for

drug conjugation.

Protocol Summary Table:

Technique Key Parameter
Target Value
(FeSbO4)

Why it matters?

HRTEM d-spacing (110) ~3.25 Å
Confirms Rutile Phase

(Stability)

SAED Diffraction Pattern

Discrete Spots (Single

Crystal) vs Rings

(Poly)

Crystallinity affects

dissolution rate

XPS Fe 2p Satellite Visible at ~719 eV
Confirms Fe is in +3

state (Paramagnetic)

XPS
Sb 3d

Position
~540.0 eV

Confirms Sb is +5

(Low toxicity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Characterization of SbFeO4 using XPS and TEM].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098953/docs#characterization-of-sbfeo4-using-xps-
and-tem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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